Trisodium 1,3,5-triazinane-2,4,6-trithione
Description
Historical Context and Evolution of Triazine Core Chemistry
The chemistry of the 1,3,5-triazine (B166579) core, the structural foundation of the subject compound, has a rich history. The parent compound, 1,3,5-triazine, is a symmetric heterocyclic aromatic ring. wikipedia.org One of the earliest and most well-known derivatives, cyanuric acid (1,3,5-triazine-2,4,6-triol), was first synthesized by Friedrich Wöhler in 1829. acs.org This oxygen-containing analogue and its nitrogen-substituted counterpart, melamine (B1676169), became cornerstones of triazine chemistry, leading to the development of melamine resins. wikipedia.orgharvard.edu
The synthesis of the parent 1,3,5-triazine ring is typically achieved through the trimerization of nitrile or cyanide compounds. wikipedia.org A key intermediate that expanded the synthetic versatility of this class of compounds is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). wikipedia.org The differential reactivity of the chlorine atoms in cyanuric chloride allows for sequential nucleophilic substitution, enabling the creation of a vast array of substituted triazine derivatives with diverse functionalities and applications, including herbicides and reactive dyes. wikipedia.org
The sulfur analogue, thiocyanuric acid (1,3,5-triazinane-2,4,6-trithione), can be synthesized from cyanuric chloride by reaction with sodium hydrosulfide (B80085). wikipedia.org The development of synthetic routes to this trithione core paved the way for the exploration of its unique properties and those of its salts, such as trisodium (B8492382) 1,3,5-triazinane-2,4,6-trithione.
Significance of the Triazinane-Trithione Structural Motif in Advanced Chemical Systems
The replacement of oxygen atoms in the cyanuric acid structure with sulfur atoms to form the triazinane-trithione motif imparts distinct and significant chemical properties. The presence of the three thione (C=S) groups is central to the functionality of trisodium 1,3,5-triazinane-2,4,6-trithione.
The sulfur atoms in the trithione motif are soft donor atoms, which gives the molecule a strong affinity for soft metal ions. wikipedia.org This property is the basis for its primary application in the removal of heavy metals such as mercury, lead, and cadmium from wastewater. nbinno.comnih.gov The compound acts as an effective precipitating agent, forming stable, insoluble metal complexes. nih.gov
Furthermore, the triazinane-trithione structure can act as a versatile ligand in coordination chemistry. smolecule.com It possesses six potential donor atoms (three sulfur and three nitrogen), allowing it to coordinate with metal ions in various modes, including monodentate, bidentate, and bridging fashions. nih.govresearchgate.net This has led to the synthesis and characterization of numerous metal complexes with interesting structural and electronic properties. nih.gov For instance, trinuclear metal complexes have been formed where the trithiocyanurate acts as a bridging ligand. researchgate.net
Recent research has also highlighted the impact of the oxygen-for-sulfur substitution on the electronic and optical properties of triazine derivatives. nih.gov Studies on related 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones have shown that the presence of sulfur leads to a bathochromic shift (a shift to longer wavelengths) in the absorption bands compared to their oxygen analogues. nih.govresearchgate.net This modification of the electronic structure opens up possibilities for the development of new functional materials.
Current Research Trajectories and Key Challenges in the Field
Current research on this compound and related compounds is focused on several key areas, primarily leveraging its strong metal-binding capabilities.
Environmental Remediation: A major research trajectory continues to be the optimization of this compound for environmental applications. This includes enhancing its efficiency in removing a wider range of heavy metals from industrial effluents and developing new formulations for practical use. nbinno.com
Coordination Chemistry and Materials Science: There is growing interest in synthesizing and characterizing novel coordination polymers and metal-organic frameworks using the triazinane-trithione motif as a building block. smolecule.com The goal is to create materials with tailored properties for applications in catalysis, sensing, and gas storage. researchgate.net Computational studies, such as Density Functional Theory (DFT) calculations, are being employed to understand the electronic structure and predict the properties of these new materials. nih.govdntb.gov.ua
Biological and Medicinal Chemistry: While this compound itself is primarily used in industrial applications, the broader family of triazine derivatives is a significant focus in medicinal chemistry. nih.gov The triazinane-trithione scaffold is being explored for its potential biological activities. For example, trithiocyanuric acid has been investigated as a ligand for enzymes like Toxoplasma gondii orotate (B1227488) phosphoribosyltransferase, indicating potential for antiparasitic drug development. nih.gov Metal complexes containing the trithiocyanurate ligand have also been screened for cytotoxic and antibacterial activity. nih.gov
Key Challenges: A significant challenge in this field is the synthesis and characterization of asymmetrically substituted triazinane-trithione derivatives. The high reactivity and multiple reaction sites can make selective functionalization difficult. researchgate.net Additionally, while many metal complexes have been synthesized, a comprehensive understanding of their structure-property relationships is still evolving, requiring further detailed spectroscopic and crystallographic studies. nih.gov Another challenge lies in the limited solubility of some triazinane-trithione derivatives in common organic solvents, which can complicate synthesis and purification processes.
Structure
3D Structure of Parent
Properties
CAS No. |
51887-10-6 |
|---|---|
Molecular Formula |
C3H3N3Na3S3+3 |
Molecular Weight |
246.2 g/mol |
IUPAC Name |
trisodium;1,3,5-triazinane-2,4,6-trithione |
InChI |
InChI=1S/C3H3N3S3.3Na/c7-1-4-2(8)6-3(9)5-1;;;/h(H3,4,5,6,7,8,9);;;/q;3*+1 |
InChI Key |
NYVOYAFUSJONHU-UHFFFAOYSA-N |
Canonical SMILES |
C1(=S)NC(=S)NC(=S)N1.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for Trisodium 1,3,5 Triazinane 2,4,6 Trithione and Its Derivatives
Precursor Synthesis and Derivatization Strategies
The strategic synthesis of the target compound and its derivatives relies on the controlled construction of the 1,3,5-triazinane-2,4,6-trithione core, followed by derivatization.
The foundational synthesis of the 1,3,5-triazinane-2,4,6-trithione ring system begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a highly reactive precursor. The three chlorine atoms on the triazine ring are susceptible to sequential nucleophilic substitution. The synthesis of thiocyanuric acid, the direct precursor to the trisodium (B8492382) salt, is achieved by reacting cyanuric chloride with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or hydrosulfide itself. wikipedia.orgwikipedia.org
(NCCl)₃ + 3 NaSH → (HNCS)₃ + 3 NaCl
Certain mercaptans or their alkali metal salts are also effective thiolation reagents for this transformation. dtic.mil The resulting product, thiocyanuric acid, is a yellow solid that serves as the immediate precursor to its trisodium salt. wikipedia.org
Thiocyanuric acid, also referred to as 1,3,5-triazine-2,4,6(1H,3H,5H)-trithione, is a weakly acidic compound with three successive pKa values of 5.7, 8.4, and 11.4, corresponding to the sequential deprotonation of the three nitrogen atoms. wikipedia.orgresearchgate.net The preparation of Trisodium 1,3,5-triazinane-2,4,6-trithione is a direct application of acid-base chemistry.
The thiocyanuric acid is treated with three equivalents of a strong sodium base, typically sodium hydroxide (B78521) (NaOH), in an aqueous solution. This neutralizes the acidic protons on the nitrogen atoms, yielding the trisodium salt and water:
(HNCS)₃ + 3 NaOH → Na₃(NCS)₃ + 3 H₂O
The isolation of the product is achieved through controlled precipitation. The solubility of the species in solution is highly dependent on pH. core.ac.ukresearchgate.net By adjusting the pH to maintain the fully deprotonated trisodium salt form and potentially altering the solvent composition or concentration, the product can be selectively precipitated and isolated from the reaction mixture. This technique is crucial for obtaining the salt in a pure, solid form. The trisodium salt is often used commercially for the precipitation of heavy metals from wastewater. researchgate.netchemicalbook.com
The synthesis of N-substituted derivatives, such as 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones, typically follows a different pathway where the corresponding oxygen analogue, 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trione (a triarylisocyanurate), is used as the starting material. anu.edu.aumdpi.com The conversion of the carbonyl groups (C=O) to thiocarbonyl groups (C=S) is accomplished through a thionation reaction.
A common and effective thionating agent for this transformation is phosphorus pentasulfide (P₄S₁₀) in the presence of a facilitator like hexamethyldisiloxane (B120664) (HMDSO). The reaction is generally carried out in a high-boiling point solvent, such as xylene, and requires elevated temperatures (reflux, ca. 140 °C) for an extended period to ensure complete thionation of all three carbonyl groups. mdpi.com The yields for this method are typically good to excellent. mdpi.com
| Starting Material (Isocyanurate) | Product (Thioisocyanurate) | Yield (%) | Reaction Conditions |
|---|---|---|---|
| 1,3,5-Triphenyl-1,3,5-triazinane-2,4,6-trione | 1,3,5-Triphenyl-1,3,5-triazinane-2,4,6-trithione | 99 | P₄S₁₀, HMDSO, Xylene, Reflux (140 °C), 4 days |
| 1,3,5-Tris(4-tolyl)-1,3,5-triazinane-2,4,6-trione | 1,3,5-Tris(4-tolyl)-1,3,5-triazinane-2,4,6-trithione | 99 | P₄S₁₀, HMDSO, Xylene, Reflux (140 °C), 4 days |
| 1,3,5-Tris(4-bromophenyl)-1,3,5-triazinane-2,4,6-trione | 1,3,5-Tris(4-bromophenyl)-1,3,5-triazinane-2,4,6-trithione | 71 | P₄S₁₀, HMDSO, Xylene, Reflux (140 °C), 4 days |
| 1,3,5-Tris(4-iodophenyl)-1,3,5-triazinane-2,4,6-trione | 1,3,5-Tris(4-iodophenyl)-1,3,5-triazinane-2,4,6-trithione | 70 | P₄S₁₀, HMDSO, Xylene, Reflux (140 °C), 4 days |
Mechanistic Investigations of Compound Formation
The efficiency and selectivity of these synthetic pathways are governed by key reaction parameters, primarily the pH of the medium and the reaction temperature.
The pH of the reaction medium is a critical factor in the synthesis and isolation of this compound. The formation of the trisodium salt is an acid-base equilibrium process. wikipedia.orgresearchgate.net A sufficiently high (basic) pH is required to drive the equilibrium towards the fully deprotonated trisodium salt, ensuring complete conversion from thiocyanuric acid.
Furthermore, pH directly impacts the solubility of the triazine species and, consequently, the isolation of the final product. core.ac.ukresearchgate.net In acidic or neutral conditions, the protonated thiocyanuric acid form predominates, which has low aqueous solubility and may precipitate prematurely. wikipedia.org To isolate the desired trisodium salt, the pH must be maintained in a basic range where the salt is the stable, soluble species, allowing for controlled precipitation by other means, such as the addition of a less polar solvent or by concentration of the solution.
Temperature plays a crucial role in controlling the reaction kinetics and selectivity, particularly in the synthesis starting from cyanuric chloride. The nucleophilic substitution of the chlorine atoms is a temperature-dependent process. dtic.milderpharmachemica.com An empirical rule for substitutions on cyanuric chloride in aqueous solutions suggests that the first chlorine is replaced at approximately 0 °C, the second at 30-50 °C, and the third requires temperatures of 90-100 °C. dtic.mil Therefore, to achieve the complete substitution necessary to form thiocyanuric acid, the reaction temperature must be carefully controlled and elevated for the final substitution step to proceed at a reasonable rate, maximizing the yield of the fully substituted product. nih.gov
In the synthesis of N-substituted derivatives, temperature is also a key kinetic parameter. The thionation of isocyanurates using P₄S₁₀ requires high temperatures (e.g., 140 °C) to overcome the activation energy for the conversion of the stable carbonyl groups to thiocarbonyls. mdpi.com Insufficient temperature would lead to incomplete reaction, resulting in a mixture of partially and fully thionated products and thus a lower yield of the desired 1,3,5-triazinane-2,4,6-trithione. mdpi.com
Role of Specific Additives and Catalytic Species in the Synthesis Process
The synthesis of 1,3,5-triazinane-2,4,6-trithione and its derivatives often involves the use of specific additives and catalysts to facilitate the reaction and improve yield and purity. While the direct synthesis of the trisodium salt is a straightforward acid-base reaction from trithiocyanuric acid, the preparation of the core ring structure and its functionalized analogues can be influenced by various chemical species.
In the synthesis of trithiocyanuric acid, the precursor to its trisodium salt, one common method involves the nucleophilic substitution of cyanuric chloride with sulfur-containing reagents. In such reactions, bases like N,N-diisopropylethylamine are utilized to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.
Furthermore, in the context of the tautomeric equilibrium of trithiocyanuric acid, certain solvents can act as catalysts. Both water and methanol (B129727) have been shown to catalyze the tautomerization process by acting as both hydrogen donors and acceptors, effectively lowering the activation energy barrier for the reaction. researchgate.net This catalytic effect is crucial for understanding the reactivity of the trithiocyanuric acid core.
For the synthesis of more complex derivatives, such as 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones, specific reagents are employed to achieve the desired transformation. One established method is the thionation of 1,3,5-triaryl-1,3,5-triazinane-2,4,6-triones using a combination of phosphorus pentasulfide (P₄S₁₀) and hexamethyldisiloxane (HMDS). mdpi.com In this reaction, HMDS is believed to act as a thionating promoter.
The table below summarizes the role of various additives and catalysts in the synthesis of the 1,3,5-triazinane-2,4,6-trithione core and its derivatives.
| Additive/Catalyst | Role | Reaction Type |
| N,N-diisopropylethylamine | Acid scavenger (neutralizes HCl) | Nucleophilic substitution of cyanuric chloride |
| Water/Methanol | Catalyzes tautomerization | Tautomerization of trithiocyanuric acid |
| Hexamethyldisiloxane (HMDS) | Thionating promoter | Thionation of 1,3,5-triazinane-2,4,6-triones |
| Triethylamine | Base catalyst in reactions of trithiocyanuric acid with oxiranes | Ring-opening polymerization |
| Palladium/Copper catalysts | Catalyze cross-coupling reactions for further functionalization | Sonogashira coupling of haloaryl-substituted 1,3,5-triazinane-2,4,6-trithiones |
Advanced Synthetic Approaches for Tailored Architectures
Building upon fundamental synthetic methods, advanced approaches have been developed to create derivatives of this compound with precisely controlled structures and functionalities. These methods are crucial for tailoring the properties of the final compounds for specific applications.
Exploration of Sequential Nucleophilic Substitution Reactions
A powerful strategy for the synthesis of asymmetrically substituted 1,3,5-triazine (B166579) derivatives is the sequential nucleophilic substitution of cyanuric chloride. nih.gov This method takes advantage of the decreasing reactivity of the chlorine atoms on the triazine ring as they are successively replaced by other nucleophiles. mdpi.com The first substitution can typically be carried out at low temperatures (e.g., 0 °C), the second at room temperature, and the third at elevated temperatures. researchgate.net This temperature-dependent reactivity allows for the controlled, stepwise introduction of different functional groups.
This principle can be extended to the synthesis of functionalized 1,3,5-triazinane-2,4,6-trithione derivatives. By starting with cyanuric chloride and performing sequential substitutions with a sulfur source and other desired nucleophiles, a wide array of tailored molecules can be constructed. For instance, reacting cyanuric chloride first with a thiol, then with an amine, and finally with another nucleophile at progressively higher temperatures would lead to a tri-substituted triazine with three different functional groups.
The following table illustrates the general conditions for sequential nucleophilic substitution on a cyanuric chloride precursor.
| Substitution Step | Typical Reaction Temperature | Reactivity of Remaining Chlorine(s) |
| First | 0 °C | High |
| Second | Room Temperature | Moderate |
| Third | Elevated Temperature/Reflux | Low |
Strategies for Regioselective Functionalization of the Triazinane Core
Regioselectivity, the control of the position of chemical bond formation, is a key consideration in the synthesis of complex triazinane derivatives. Strategies for achieving regioselective functionalization often rely on the inherent reactivity differences of the positions on the triazinane core or the use of directing groups.
In the context of the 1,3,5-triazine system, the most well-established method for regioselective functionalization is the temperature-controlled sequential substitution of cyanuric chloride, as discussed previously. nih.govresearchgate.net This allows for the precise placement of different substituents at the 2, 4, and 6 positions of the triazine ring.
For the direct functionalization of the 1,3,5-triazinane-2,4,6-trithione core, regioselectivity can be influenced by the tautomeric form of the molecule (thione vs. thiol). The thiol tautomer presents nucleophilic sulfur atoms that can undergo reactions such as alkylation or arylation. Selective functionalization of one or two of the three thiol groups would require careful control of reaction conditions, such as the stoichiometry of the reagents and the reaction temperature.
Furthermore, the synthesis of 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones, where the substituents are on the nitrogen atoms, represents a form of regioselective synthesis, as the functionalization occurs specifically at the ring nitrogens. mdpi.com Subsequent modifications to the aryl groups, for example, through cross-coupling reactions on haloaryl-substituted derivatives, allow for further tailored functionalization. mdpi.com
Structural Elucidation and Conformational Analysis of Trisodium 1,3,5 Triazinane 2,4,6 Trithione Systems
Crystallographic Investigations of Solid-State Structures
Crystallographic studies provide a definitive map of the atomic positions within a crystalline solid, offering unparalleled insight into the molecule's geometry, packing, and intermolecular interactions.
Single Crystal X-ray Diffraction Analysis of Trisodium (B8492382) 1,3,5-Triazinane-2,4,6-Trithione and its Co-crystals
Single crystal X-ray diffraction has been instrumental in elucidating the precise solid-state structure of triazine derivatives. For instance, the crystallographic structure of 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones reveals a nearly planar central heterocyclic core. nih.gov The torsion angles between the C=S bonds are less than 12°, and the mean C–S bond lengths are approximately 1.644 ± 0.007 Å, which is within the expected range for double bonds. nih.gov
In a study of 2,4,6-triamino-1,3,5-triazine (melamine), single crystal X-ray diffraction revealed that it crystallizes in a monoclinic system with the space group P21/c. researchgate.net The lattice parameters were determined to be a = 7.29Å, b = 7.48Å, and c = 10.33Å, with a β angle of 108.52°. researchgate.net These crystallographic data provide a foundational understanding of the spatial arrangement of the triazine ring and its substituents.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 7.29 |
| b (Å) | 7.48 |
| c (Å) | 10.33 |
| β (°) | 108.52 |
| Volume (ų) | 534 |
Analysis of Crystal Packing Motifs and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
The solid-state assembly of triazine derivatives is governed by a network of non-covalent interactions. In dihydropyrimidine-2(1H)-thione derivatives, a related class of compounds, N-H⋯S=C hydrogen bonds play a crucial role in stabilizing the supramolecular architecture. researchgate.net Computational studies have shown that while dispersion forces are the major contributors to the total lattice energy, the Coulombic component is significant in the stabilization provided by these hydrogen bonds. researchgate.net
The importance of weak hydrogen bonds, such as C-H···O and C-H···π interactions, has also been recognized in guiding the three-dimensional structures of s-triazine derivatives. nih.gov These interactions, though individually weak, act cooperatively to form robust supramolecular synthons, such as molecular duplexes. nih.gov The geometric parameters of these interactions, including angles and distances, confirm their significant and interdependent nature. nih.gov
Studies of Structural Polymorphism and Co-Crystallization Phenomena
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in materials science and pharmaceuticals. While specific studies on the polymorphism of Trisodium 1,3,5-triazinane-2,4,6-trithione are not extensively detailed in the provided search results, research on related triazine derivatives highlights the importance of this phenomenon. For example, polymorphism has been observed in ergot alkaloids, which are complex molecules containing a triazine-like core. researchgate.net These studies emphasize how different crystallization conditions can lead to different packing arrangements and intermolecular interactions. researchgate.net
Co-crystallization, the process of forming a crystalline solid that contains two or more different molecules in the same crystal lattice, is another strategy to modify the physicochemical properties of a compound. The formation of co-crystals with this compound could potentially alter its solubility, stability, and other key characteristics.
Spectroscopic Characterization Techniques for Structural Confirmation
Spectroscopic methods are indispensable for confirming the molecular structure and probing the electronic environment of this compound and its analogs.
Fourier Transform Infrared (FT-IR) Spectroscopy for Identification of Functional Groups and Tautomeric Forms
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of triazine-thione derivatives, characteristic absorption bands provide evidence for the presence of C=S and C-N bonds. For instance, in 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones, strong bands corresponding to C-N stretching are observed around 1344 cm⁻¹ and 1255 cm⁻¹. mdpi.com
In a study of 1,1'-(Phenylmethylene)bis(thiourea) derivatives, which share structural similarities, the IR spectra show characteristic peaks for N-H stretching (around 3166 cm⁻¹), C=S stretching, and other vibrations of the triazine ring. beilstein-journals.org The positions of these bands can be sensitive to the electronic environment and can help in identifying different tautomeric forms of the molecule. For 2,4,6-triamino-1,3,5-triazine, strong IR absorption peaks at 3469 cm⁻¹ and 3419 cm⁻¹ are attributed to the NH₂ stretching vibrations. researchgate.net
| Compound Type | Functional Group | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| 1,3,5-Triaryl-1,3,5-triazinane-2,4,6-trithiones | C-N | 1344, 1255 | mdpi.com |
| 1,1'-(Phenylmethylene)bis(thiourea) derivative | N-H | 3166 | beilstein-journals.org |
| 2,4,6-Triamino-1,3,5-triazine | NH₂ | 3469, 3419 | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Distinction of Tautomers and Elucidation of Molecular Connectivity
NMR spectroscopy is a cornerstone technique for elucidating the detailed molecular structure in solution. Both ¹H and ¹³C NMR provide valuable information about the connectivity of atoms and the electronic environment of the nuclei. For 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones, the ¹³C NMR spectrum shows a characteristic signal for the C=S carbon at approximately 172.1 ppm. mdpi.com The signals for the aromatic carbons are also observed in their expected regions. mdpi.com
NMR is particularly useful for studying tautomerism in triazine derivatives. Tautomers are isomers that readily interconvert, and NMR can often distinguish between them if the rate of interconversion is slow on the NMR timescale. Theoretical studies on some 1,3,5-triazine (B166579) derivatives have shown that different tautomers can exist, and their relative stability can be influenced by the solvent. researchgate.net The proton exchange between different tautomeric forms can sometimes be detected by NMR spectroscopy. researchgate.net
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| C=S | 172.1 |
| NCAr | 142.5 |
| CHAr | 133.1 |
| CHAr | 130.1 |
| BrCAr | 122.9 |
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Sulfur Oxidation State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
Detailed XPS analysis of trithiocyanuric acid, the protonated form of the trisodium salt, provides critical insights into the chemical state of its constituent elements, particularly sulfur. The high-resolution S 2p spectrum of trithiocyanuric acid exhibits distinct peaks corresponding to the thione (C=S) functional groups. Specifically, the spectrum can be deconvoluted into two peaks: one at a binding energy of 162.1 eV, assigned to the S 2p3/2 orbital, and another at 163.3 eV, assigned to the S 2p1/2 orbital. rsc.org This 1.2 eV peak difference between the S 2p1/2 and S 2p3/2 signals is characteristic of the C=S bond. rsc.org
This data confirms that in this state, the sulfur atoms exist in a reduced form as part of the thione group, rather than in higher oxidation states such as sulfites or sulfates. Upon chemical changes like oxidative polymerization, these binding energies are known to shift to higher values (e.g., 164.4 eV and 165.6 eV), indicating the formation of different chemical bonds, such as S-S disulfide linkages. rsc.org This makes XPS an invaluable tool for verifying the integrity of the thione structure in 1,3,5-triazinane-2,4,6-trithione systems.
Raman Spectroscopy for Vibrational Mode Analysis
Raman spectroscopy is a key analytical technique for probing the vibrational modes of a molecule, offering a detailed fingerprint of its structural framework. In the study of 1,3,5-triazinane-2,4,6-trithione systems, Raman spectra provide definitive evidence for the dominant tautomeric form and the characteristic vibrations of the heterocyclic core.
The analysis of trithiocyanuric acid (the parent acid) and its derivatives is supported by computational calculations to assign the observed vibrational bands. researchgate.net The spectra are characterized by several key modes. A very strong band associated with the C=S stretching vibration is typically observed at approximately 440 cm⁻¹ in the Raman spectra of 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithione derivatives. mdpi.com
Further detailed studies on trithiocyanuric acid, supported by Density Functional Theory (DFT) calculations, allow for a more precise assignment of the complex vibrational modes. researchgate.netresearchgate.net The neutralization of the parent acid to form the trisodium salt (anion) leads to characteristic wavenumber shifts in the vibrational spectra. researchgate.net The interpretation of these spectra relies heavily on computational modeling to disentangle the various coupled vibrations within the molecule. For instance, some assignments are based on the Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual bond stretches and bends to a particular normal mode. researchgate.net A symmetric "breathing mode" of the triazinane core coupled with the C=S stretch is also a notable feature in the Raman spectra of these compounds. researchgate.net
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description | Reference |
|---|---|---|---|
| ν(C=S) | ~440 | Stretching vibration of the carbon-sulfur double bond. A strong and characteristic peak for the thione form. | mdpi.com |
| Core Breathing Mode | Not specified | Symmetric expansion and contraction of the central 1,3,5-triazinane (B94176) ring, often coupled with C=S stretching. | researchgate.net |
| ν(C-N) | ~1330 | Stretching vibration of the carbon-nitrogen bonds within the heterocyclic ring. | mdpi.com |
Theoretical and Computational Approaches to Molecular and Electronic Structure
Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Properties
Density Functional Theory (DFT) has become an essential tool for investigating the molecular and electronic structure of 1,3,5-triazinane-2,4,6-trithione systems. DFT calculations allow for the accurate prediction of ground-state geometries, electronic properties, and spectroscopic features.
For trithiocyanuric acid and its derivatives, DFT calculations are employed to optimize the molecular geometry, providing structural parameters that are in close agreement with experimental data where available. researchgate.netnih.gov These calculations confirm the nearly planar nature of the central heterocyclic core. researchgate.net Beyond simple geometry, DFT is used to determine key electronic properties. The energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are calculated to understand the molecule's electronic behavior, such as its reactivity and optical properties. researchgate.net The HOMO-LUMO energy gap is a critical parameter that correlates with the electronic excitation energy and chemical stability.
Furthermore, DFT calculations are instrumental in interpreting experimental spectroscopic data. By simulating vibrational frequencies, researchers can perform detailed band assignments for complex Raman and IR spectra, which is crucial for distinguishing between different tautomers or confirming the coordination of the molecule to metal ions. researchgate.netresearchgate.net
| Application | Key Findings / Parameters Calculated | Reference |
|---|---|---|
| Geometrical Optimization | Bond lengths, bond angles, dihedral angles, confirmation of near-planar ring structure. | researchgate.netnih.gov |
| Electronic Properties | HOMO-LUMO energies, energy gap, molecular orbital distributions, electrostatic potential. | researchgate.net |
| Spectroscopic Analysis | Calculation of vibrational frequencies for assignment of Raman and IR spectra, Potential Energy Distribution (PED) analysis. | researchgate.net |
Quantum Chemical Studies of Tautomeric Equilibria and Energetics
The 1,3,5-triazinane-2,4,6-trithione system can theoretically exist in different tautomeric forms, primarily the trithione and trithiol forms, which are in equilibrium. Quantum chemical calculations, particularly using DFT, are vital for understanding the relative stabilities and energetics of these tautomers. researchgate.net
The two primary tautomers are:
1,3,5-Triazinane-2,4,6-trithione (Thione form): Characterized by three C=S double bonds and N-H single bonds.
1,3,5-Triazine-2,4,6-trithiol (Thiol form): An aromatic system with three C-S single bonds (part of thiol groups, -SH) and C=N double bonds within the ring.
Computational studies on the parent molecule, trithiocyanuric acid, have shown that the trithione form is the most stable tautomer in the solid state. researchgate.net Quantum chemical methods are used to calculate the relative energies of each tautomer. These calculations often include corrections for zero-point vibrational energy to provide a more accurate picture of their stability. Studies on related triazine systems, such as cyanuric acid (the oxygen analogue), have used DFT to extensively model the tautomeric equilibria, finding that the keto form is significantly more stable than the enol forms, which aligns with the preference for the thione form in the sulfur analogue. jocpr.com These theoretical investigations provide the energetic basis for why one tautomer predominates under specific conditions. researchgate.net
Computational Modeling of Spectroscopic Signatures and Optical Properties
Computational modeling serves as a bridge between the theoretical molecular structure and experimentally observed spectroscopic and optical properties. For 1,3,5-triazinane-2,4,6-trithione and its derivatives, DFT and Time-Dependent DFT (TD-DFT) are the primary methods used to simulate and interpret these characteristics.
As mentioned, DFT calculations are indispensable for assigning vibrational modes in Raman and IR spectra. researchgate.net By calculating the theoretical vibrational frequencies and their intensities, a direct comparison can be made with the experimental spectrum, allowing for the confident assignment of complex bands that arise from coupled vibrations of the triazinane ring. researchgate.net This is particularly useful for identifying characteristic peaks, such as the C=S stretch, which confirms the molecular structure. mdpi.comresearchgate.net
Beyond vibrational spectroscopy, computational methods are used to predict optical properties. DFT calculations on 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones have shown that replacing oxygen atoms in the corresponding isocyanurate ring with more polarizable sulfur atoms leads to a bathochromic (red) shift in the absorption bands. mdpi.comresearchgate.net The analysis of frontier molecular orbitals, which are involved in the lowest-energy electronic transitions, helps to explain these shifts and the nature of the optical absorption. researchgate.net These computational models are thus crucial for rationalizing the impact of structural modifications on the electronic and optical behavior of these heterocyclic systems.
Coordination Chemistry and Metal Ligand Interactions of Trisodium 1,3,5 Triazinane 2,4,6 Trithione
Ligand Properties and Coordination Modes of Trisodium (B8492382) 1,3,5-triazinane-2,4,6-trithione
Trisodium 1,3,5-triazinane-2,4,6-trithione, commonly known as TMT, is a heterocyclic compound featuring a triazine core with three sulfur atoms. In its trisodium salt form, the ligand is anionic (TMT³⁻) and possesses multiple donor sites, making it an effective chelating agent for a wide array of metal ions.
Thiolate and Thione Donor Sites in Metal Complexation
The TMT ligand exists in a tautomeric equilibrium between the thione (>C=S) and thiolate (-S⁻) forms. In the solid state as a trisodium salt and in solution at neutral to alkaline pH, the deprotonated thiolate form is predominant. These thiolate groups are the primary sites for metal coordination. The sulfur atoms, being soft donor atoms, readily form coordinate bonds with metal ions.
In addition to the primary sulfur donor sites, the nitrogen atoms of the triazine ring can also participate in coordination. Research indicates that divalent metal ions can form coordinate bonds with two sulfur ions while also coordinating with adjacent nitrogen atoms. This multi-point attachment, or chelation, involving both sulfur and nitrogen atoms, leads to the formation of stable, often polymeric, metal complexes.
Influence of Solution pH on Ligand Protonation States and Coordination Preferences
The ligand can exist in various protonated forms:
TMT³⁻ (1,3,5-triazinane-2,4,6-trithione): The fully deprotonated form, prevalent in neutral to alkaline solutions.
HTMT²⁻ : A partially protonated form.
H₂TMT⁻ : A further protonated form, typically found in weakly acidic solutions. unifr.ch
H₃TMT : The fully protonated, neutral molecule (trithiocyanuric acid).
This pH-dependent speciation directly influences the stoichiometry and structure of the resulting metal complexes. For instance, different ratios of metal to ligand are observed in complexes formed under varying pH conditions, leading to diverse structural arrangements. unifr.ch
Application of Hard-Soft Acid-Base Principles to Metal-TMT Complexation
The Hard and Soft Acids and Bases (HSAB) principle is a qualitative concept used to explain the stability of metal complexes. mdpi.com According to this principle, hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases. beilstein-journals.org
Hard acids are typically small, highly charged metal ions (e.g., Li⁺, Mg²⁺, Cr³⁺). rsc.orgnih.gov
Soft acids are larger, more polarizable metal ions with a low positive charge (e.g., Ag⁺, Hg²⁺, Cd²⁺). rsc.orgnih.gov
Hard bases contain small, highly electronegative donor atoms (e.g., O, N, F). nih.gov
Soft bases contain larger, more polarizable donor atoms (e.g., S, P, I). nih.gov
The TMT ligand, with its sulfur (thiolate) donor atoms, is classified as a soft base. Consequently, according to the HSAB principle, it exhibits a strong preference for binding with soft or borderline metal acids. This theoretical preference is confirmed by its widespread application as a precipitating agent for heavy metals. TMT is highly effective at forming stable, insoluble complexes with soft metal ions such as mercury(II), copper(II), cadmium(II), silver(I), lead(II), and tin(II), thereby removing them from aqueous solutions. researchgate.netrsc.org The interaction between the soft sulfur donors of TMT and these soft metal acids is predominantly covalent, leading to the formation of very stable complexes.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with TMT is often achieved through precipitation reactions by mixing aqueous solutions of the TMT sodium salt with a solution of the desired metal salt. The stoichiometry and structure of the resulting complexes are influenced by factors such as pH and the metal-to-ligand ratio.
Transition Metal Complexes: Synthesis, Stoichiometry, and Structural Diversity
A variety of transition metal-TMT complexes have been synthesized and characterized. The synthesis often involves a predictable and controlled method where the pH of the aqueous TMT solution and the metal-to-ligand stoichiometry are carefully managed. unifr.ch This control allows for the intentional synthesis of complexes with different compositions.
For example, with divalent transition metals like Cobalt (Co), Copper (Cu), and Cadmium (Cd), several stoichiometries can be achieved:
M₃(TMT)₂·nH₂O : Formed with the fully deprotonated TMT³⁻ ligand. This stoichiometry has also been reported for Ni²⁺, Mn²⁺, Zn²⁺, Hg²⁺, Pb²⁺, and Sn²⁺. unifr.ch
M(HTMT)·nH₂O : Incorporates the singly protonated HTMT²⁻ ligand. unifr.ch
M(H₂TMT)₂·nH₂O : Involves the doubly protonated H₂TMT⁻ ligand. unifr.ch
The structural diversity of these complexes is significant, often resulting in polymeric networks where the TMT ligand bridges multiple metal centers.
| Metal Ion | Stoichiometry | Ligand Form |
| Co(II), Cu(II), Cd(II) | M₃(TMT)₂·nH₂O | TMT³⁻ |
| Co(II), Cu(II) | M(HTMT)·nH₂O | HTMT²⁻ |
| Co(II), Cu(II) | M(H₂TMT)₂·nH₂O | H₂TMT⁻ |
This table summarizes the different stoichiometries of transition metal complexes formed with various protonation states of the TMT ligand. unifr.ch
Alkaline Earth Metal Complexes: Coordination Environment and Bonding Characteristics
While the coordination chemistry of TMT with soft transition metals is well-established, detailed information regarding its complexes with alkaline earth metals (e.g., calcium, magnesium) is not extensively documented in the surveyed scientific literature. Alkaline earth metals are classified as hard acids and, according to the HSAB principle, would be expected to have a lower affinity for the soft sulfur donors of TMT compared to harder oxygen-based ligands. While studies exist on the complexation of alkaline earth metals with the oxygen analogue of TMT (cyanuric acid), specific data on the synthesis, coordination environment, and bonding characteristics of this compound with this group of metals are sparse. mdpi.com
Formation of Supramolecular Metal-Organic Assemblies and Capsules
The trianionic form of 1,3,5-triazinane-2,4,6-trithione, known as trithiocyanurate (TCA³⁻), serves as a versatile building block in supramolecular chemistry. Its C₃ symmetric structure and multiple donor atoms (nitrogen and sulfur) enable the formation of highly ordered, discrete metal-organic assemblies through self-assembly processes.
A notable example is the creation of a cuboctahedral supramolecular capsule. This structure is formed through the 4:4 self-assembly of a tris(Zn(II)-cyclen) complex and the trianionic trithiocyanurate in an aqueous solution at neutral pH. nih.gov The assembly is driven by the formation of coordination bonds between the Zn(II) centers and the deprotonated sulfur atoms (S⁻) of the trithiocyanurate ligand. nih.gov Additional stability is conferred by hydrogen bonds between the nitrogen atoms of the 1,3,5-triazine (B166579) ring and the amine groups of the cyclen macrocycle. nih.gov
X-ray crystal structure analysis revealed that the resulting capsule possesses a complex architecture, with the exterior forming a twisted cuboctahedral framework. This framework encloses a nanoscale truncated tetrahedral cavity capable of encapsulating guest molecules. nih.gov The encapsulation of various lipophilic organic molecules, such as 1-adamantanecarboxylic acid and the tetra-n-propylammonium (TPA) cation, has been demonstrated through ¹H NMR studies, which showed significant upfield shifts for the signals of the guest molecules, confirming their presence within the capsule's inner cavity. nih.gov
Table 1: Characteristics of the Zn(II)-Trithiocyanurate Supramolecular Capsule
| Feature | Description |
|---|---|
| Assembly Stoichiometry | 4:4 ratio of Tris(Zn(II)-cyclen) to Trithiocyanurate (TCA³⁻) |
| Primary Interactions | Zn(II)-S⁻ coordination bonds |
| Secondary Interactions | Hydrogen bonds between triazine N and cyclen NH |
| Resulting Geometry | Cuboctahedral framework with a truncated tetrahedral cavity |
| Guest Molecules | Lipophilic organic molecules (e.g., 1-adamantanecarboxylic acid, TPA) |
This interactive table summarizes the key features of the self-assembled supramolecular capsule.
Mechanisms of Metal Ion Complexation and Precipitation
This compound, commonly referred to as TMT, is recognized as an effective precipitating agent for heavy metals from aqueous solutions. nmfrc.orgnih.gov The precipitation mechanism is based on the formation of highly stable, insoluble metal-TMT complexes. The three deprotonated thiol (sulfur) groups on the triazine ring act as the primary active sites for binding with metal ions. nmfrc.org
The stoichiometry of the resulting precipitate depends on the charge of the metal ion. For divalent metal ions (M²⁺), a 3:2 molar ratio of metal to TMT is required for complete precipitation. For monovalent metal ions (M⁺), the reaction proceeds with a 3:1 metal-to-TMT molar ratio. nmfrc.org
Reaction with Divalent Metals: 3M²⁺ + 2TMT³⁻ → M₃(TMT)₂ (s)
Reaction with Monovalent Metals: 3M⁺ + TMT³⁻ → M₃(TMT) (s)
These reactions form stable metal-organic sludge that is easily separated from the liquid phase. The high stability of these precipitates is a key feature, making TMT an effective agent for the long-term sequestration of heavy metals. nih.gov
Chemisorption Pathways on Mineral Surfaces and Subsequent Complex Formation
While this compound is a potent precipitant for heavy metals in aqueous solutions, detailed studies on its direct chemisorption onto natural mineral surfaces as a primary mechanism for complex formation are not extensively documented in the available scientific literature. The primary mechanism described involves precipitation from a homogeneous solution rather than heterogeneous nucleation on a mineral surface.
However, the principle of functionalizing mineral surfaces has been demonstrated. In one study, γ-alumina (Al₂O₃) nanospheres were first chemically coated with silver (Ag) atoms and then functionalized with trithiocyanuric acid (TTC). nih.gov The resulting composite material, Al₂O₃@Ag@TTC, acted as a powerful scavenger for the selective extraction of iron (III) and lead (II) ions. nih.gov This indicates that while direct chemisorption on common minerals is not a primary focus of research, the ligand can be anchored to modified oxide surfaces to create effective solid-phase adsorbents.
Kinetics and Thermodynamics of Metal Sulfide (B99878) Precipitation in Aqueous Systems
Specific kinetic and thermodynamic parameters for the precipitation of metal complexes with this compound are not widely available in the reviewed literature. Adsorption processes involving heavy metal removal are often analyzed using kinetic models to determine if the process is governed by physical adsorption or chemical adsorption (chemisorption). The pseudo-second-order kinetic model, which often indicates that chemisorption is the rate-limiting step, has been successfully applied to the adsorption of heavy metals onto various other adsorbents. pjoes.comnih.gov However, specific rate constants, activation energies, and detailed thermodynamic data (e.g., enthalpy, entropy, and Gibbs free energy of formation) for TMT-metal precipitation reactions have not been explicitly detailed.
The formation of highly stable and largely insoluble precipitates suggests that the complexation reactions are thermodynamically favorable, with a significantly negative Gibbs free energy (ΔG). nih.gov
Investigations into Metal Ion Selectivity and Binding Affinity
This compound demonstrates a strong binding affinity for a range of heavy metals, leading to the formation of very stable precipitates. This high affinity is attributed to the chelation of metal ions by the multiple sulfur donor atoms on the triazine ring.
Research comparing the stability of sludge formed from industrial wastewater treatment highlights the superior binding of TMT. In a study evaluating the leachability of heavy metals (Cd, Ni, Cr, Co, Pb, Cu) from precipitated sludges, those formed using TMT were significantly more stable and resistant to leaching by artificial acid rain and saltwater compared to sludges precipitated with sodium hydroxide (B78521) or sodium trithiocarbonate. nih.gov This implies a higher binding affinity and the formation of more robust, less soluble complexes by TMT.
Table 2: Leachability of Selected Metals from Precipitated Sludge
| Precipitating Agent | Leaching Agent | Max Leached Ni (mg/L) | Max Leached Cd (mg/L) | Stability Assessment |
|---|---|---|---|---|
| Sodium Trithiocarbonate (Na₂CS₃) | Artificial Acid Rain | 724 | 1821 | Low |
| TMT | Artificial Acid Rain | Not Leached | Not Leached | High |
| TMT | Artificial Salt Water | Not Leached | Not Leached | High |
This interactive table compares the stability of precipitates, showing the high stability of TMT-metal complexes. Data sourced from a study on heavy metal-containing sediments. nih.gov
Furthermore, studies utilizing trithiocyanuric acid functionalized onto solid supports have indicated a degree of selectivity. A composite material developed by functionalizing alumina (B75360) nanospheres with the ligand was used for the selective solid-phase extraction of Fe(III) and Pb(II) ions from environmental water samples, achieving high recovery rates of over 93% for Fe(III) and 97% for Pb(II). nih.gov This successful application suggests a particular affinity for these metal ions under the tested conditions.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Trithiocyanuric acid |
| 1-adamantanecarboxylic acid |
| Tetra-n-propylammonium |
| 2,10-camphorsultam |
| Iron(III) |
| Lead(II) |
| Cadmium |
| Nickel |
| Chromium |
| Cobalt |
| Copper |
| Zinc |
| Silver |
| γ-alumina |
| Sodium hydroxide |
Applications in Advanced Materials Science and Engineering
Development of Precursors for Nanomaterials Synthesis
The TMT molecule's ability to form stable complexes with a wide range of metal ions makes it an excellent precursor for the controlled synthesis of advanced nanomaterials.
Transition metal complexes involving the 2,4,6-trimercapto-1,3,5-triazine (TMT) ligand are effective precursors for producing nanoparticulate metal sulfides. researchgate.netuky.edu The synthesis of these complexes can be achieved in a predictable and controlled manner by carefully managing the pH of aqueous TMT solutions and the metal-to-ligand stoichiometry. uky.edu This control allows for the intentional design of specific metal-TMT combinations. uky.edu
A notable example is the use of a Cadmium-TMT complex, specifically Cd₃(TMT)₂·nH₂O, as a precursor. uky.edu By increasing the pH of a solution containing this complex, nanoparticulate Greenockite (CdS) can be formed. uky.edu This demonstrates the utility of TMT-based complexes as foundational materials for the bottom-up synthesis of metal sulfide (B99878) nanoparticles with desired properties. uky.edu
In the field of energy storage, particularly for lithium-ion batteries, materials used for anodes often face challenges related to volume expansion during charging and discharging cycles. researchgate.net Organic frameworks are employed to cushion this volume expansion. researchgate.net Trisodium (B8492382) 1,3,5-triazinane-2,4,6-trithione has been utilized in the design of tin-based sulfide anode materials. researchgate.net
The TMT compound acts akin to a "solvent" for metal ions and possesses good electrical conductivity. researchgate.net This property facilitates the dispersion of metal ions at an atomic level within an organic conductive skeleton. researchgate.net Such a configuration is crucial for developing stable and efficient anode materials for next-generation lithium-ion batteries. researchgate.net
Surface Science and Interfacial Chemistry
The interaction of Trisodium 1,3,5-triazinane-2,4,6-trithione with mineral surfaces is a key area of study, with significant applications in industrial mineral processing, such as froth flotation.
This compound has been successfully used as a sulfidation agent to enhance the flotation of zinc oxide ores like smithsonite (B87515). nih.govresearchgate.net In this process, TMT treatment significantly increases the hydrophobicity of the mineral surface, a critical factor for successful flotation. nih.govrsc.org The effectiveness of TMT has been shown to be substantially greater than that of the conventional sulfidation agent, sodium sulfide. nih.govresearchgate.net
Research demonstrates that treating a fresh smithsonite surface with TMT increases its contact angle from 32.44° to 89.58°. nih.govrsc.org This is a marked improvement compared to the 50.2° contact angle achieved with sodium sulfide treatment, indicating a much higher degree of induced hydrophobicity. nih.govrsc.org This enhanced hydrophobicity leads to superior mineral recovery rates. For instance, in the presence of TMT (5×10⁻⁵ mol/L) and a butyl xanthate collector, a smithsonite recovery rate of 80.5% can be achieved, compared to just 59.4% when using sodium sulfide at the same concentration. nih.govresearchgate.net
Table 1: Comparison of TMT and Sodium Sulfide in Smithsonite Flotation
| Parameter | Untreated Smithsonite | Treated with Sodium Sulfide | Treated with TMT |
|---|---|---|---|
| Contact Angle | 32.44° | 50.2° | 89.58° |
| Recovery Rate | - | 59.4% | 80.5% |
The mechanism behind the enhanced flotation involves the chemical adsorption (chemisorption) of TMT onto the smithsonite surface, a phenomenon confirmed by Fourier Transform Infrared Spectroscopy (FT-IR) and Zeta potential tests. nih.govresearchgate.net Upon application, TMT interacts with the mineral in the pulp. nih.gov
Solution chemistry calculations and Inductively Coupled Plasma (ICP) spectral detection have revealed that at a pH of 6.5, a Zn₃TMT complex precipitate forms on the mineral surface. nih.govresearchgate.net This creates a stable, hydrophobic interfacial film. nih.gov This newly formed film provides more adsorption sites for the collector (e.g., butyl xanthate), which significantly enhances the collector's adsorption and, consequently, the mineral's floatability. nih.govresearchgate.net
Catalytic Applications of this compound-Based Materials
The triazine core and its sulfur-containing functional groups make TMT and its derivatives interesting candidates for the development of novel catalysts. Metal complexes based on the triazine scaffold have been shown to exhibit significant catalytic activity, mimicking natural enzymes.
Research into triazine-based mononuclear copper(II) complexes has demonstrated their function as biomimetic models for enzymes like phenoxazinone synthase and catecholase. rsc.org These synthetic complexes show notable catalytic performance in the oxidation of substrates such as o-aminophenol (OAPH) and 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC). rsc.org Kinetic studies have determined the catalytic rate constant (Kcat) for these reactions. For the oxidation of OAPH, the copper dibromo complex exhibited a Kcat of 156.7 h⁻¹, while for the oxidation of 3,5-DTBC, it showed a remarkably superior activity with a Kcat of 367.8 h⁻¹. rsc.org This highlights the potential of using TMT-related structures to design highly efficient catalysts for specific oxidation reactions. rsc.org
Investigation of Catalytic Activity in Various Chemical Transformations
The catalytic prowess of materials derived from this compound has been demonstrated in critical environmental and energy-related reactions. Notably, frameworks incorporating the trithione ligand have shown significant efficacy in the photocatalytic reduction of carbon dioxide (CO₂) and the electrocatalytic oxygen reduction reaction (ORR).
Detailed research has highlighted the potential of a tin-based metal-organic framework, KGF-10, which utilizes trithiocyanuric acid as a ligand, for the selective photoreduction of CO₂. researchgate.net This MOF efficiently converts CO₂ into formic acid under visible light, showcasing a high apparent quantum yield. researchgate.net The catalytic cycle involves the absorption of light by the Sn-based framework, which then facilitates the reduction of CO₂.
In the realm of electrocatalysis, a novel approach has been the use of trithiocyanuric acid to coat a zeolitic imidazolate framework (ZIF-67). This precursor, upon carbonization, yields dual-shelled cobalt, nitrogen, and sulfur co-doped hollow carbon nanocages (Co-N/S-DSHCN). These nanocages have demonstrated outstanding performance as electrocatalysts for the oxygen reduction reaction, a key process in fuel cells and metal-air batteries. mdpi.com The synergistic effect of the multiple dopants and the unique hierarchical porous structure contribute to its high activity. mdpi.com
Below is a data table summarizing the research findings on the catalytic activity of TMT-based materials in these transformations.
| Catalyst | Chemical Transformation | Reactants | Products | Reaction Conditions | Catalyst Performance |
| KGF-10 ([SnII₂(H₃ttc)₂·MeOH]n) | Photocatalytic CO₂ Reduction | CO₂, Electron Donor | Formic Acid | Visible Light Irradiation (λ > 400 nm) | Apparent Quantum Yield of 9.8% at 400 nm. researchgate.net |
| Co-N/S-DSHCN | Oxygen Reduction Reaction | O₂ | H₂O | Alkaline (0.1 M KOH) and Acidic (0.5 M H₂SO₄) Media | In 0.1 M KOH, exhibits a more positive onset potential (+25 mV) and half-wave potential (+43 mV) compared to commercial Pt/C. In 0.5 M H₂SO₄, shows a comparable half-wave potential to Pt/C. mdpi.com |
Design and Engineering of Heterogeneous Catalysts Utilizing TMT Frameworks
The design and engineering of heterogeneous catalysts based on this compound frameworks are centered on creating stable, active, and selective catalytic systems. The strategic use of the trithione ligand allows for the construction of unique architectures with tailored properties for specific catalytic applications.
A prime example of rational catalyst design is the synthesis of the tin-based MOF, KGF-10. researchgate.net In this framework, trithiocyanuric acid acts as an organic linker, coordinating with tin(II) centers to form a stable, porous structure. The choice of tin was crucial as it serves as both a light absorber and a catalytic center, eliminating the need for rare and expensive metals. researchgate.net The resulting material possesses a moderate ability to adsorb CO₂ and a suitable bandgap for absorbing visible light, both of which are critical for its photocatalytic activity. researchgate.net
Another innovative approach to catalyst engineering is the use of TMT as a coating material to create advanced nanostructures. The synthesis of Co-N/S-DSHCN involves the coating of a ZIF-67 template with trithiocyanuric acid. mdpi.com This step is crucial as it introduces sulfur into the final material and facilitates the formation of a dual-shelled hollow structure upon carbonization. This hierarchical porosity and the presence of multiple dopants (Co, N, and S) create a synergistic effect that significantly enhances the catalytic activity for the oxygen reduction reaction. mdpi.com
The table below details the design and engineering aspects of these TMT-based heterogeneous catalysts.
| Catalyst | Design Strategy | Key Engineering Features | Targeted Application |
| KGF-10 | Synthesis of a metal-organic framework with a catalytically active metal node and a functional organic linker. | Utilizes trithiocyanuric acid as the organic linker and tin(II) as the metal center, which acts as both a photosensitizer and a catalytic site. researchgate.net | Photocatalytic CO₂ Reduction |
| Co-N/S-DSHCN | Template-assisted synthesis involving the coating of a pre-formed MOF with TMT followed by carbonization. | Creation of a dual-shelled hollow structure with hierarchical porosity and co-doping of cobalt, nitrogen, and sulfur. mdpi.com | Oxygen Reduction Reaction |
Advanced Research Topics and Future Directions
Exploration of Novel Derivatization Pathways for Tunable Functional Materials
The functionalization of the TMT molecule is a critical area of research for creating materials with tailored properties. The triazine ring and its sulfur-containing functional groups serve as reactive sites for a variety of chemical modifications.
Future research will likely focus on controlled, sequential nucleophilic substitution reactions to introduce a range of functional groups onto the triazine core. researchgate.netnih.govmdpi.comglobalscitechocean.com The order and type of nucleophile are crucial in determining the final structure and properties of the substituted s-triazine. researchgate.netnih.gov For instance, by reacting TMT with different organic halides, ethers, or amines, it is possible to create a library of derivatives with programmed functionalities.
One promising pathway involves the synthesis of asymmetrically substituted TMT derivatives, where different functional groups are attached to the same triazine ring. This approach could lead to the development of amphiphilic molecules capable of forming micelles or other ordered structures in solution. Furthermore, the thiol groups can be selectively oxidized to form disulfide bonds, creating cross-linked polymers or hydrogels with stimuli-responsive properties.
The table below outlines potential derivatization strategies and the resulting functional materials.
| Derivatization Strategy | Reagents/Conditions | Potential Functional Groups | Resulting Material Type | Tunable Properties |
| Nucleophilic Substitution | Alkyl halides, Aryl halides | Alkyl chains, Aromatic rings | Substituted s-triazines | Solubility, Electronic properties, Self-assembly motifs |
| Thiol-ene "Click" Chemistry | Alkenes, UV initiator | Polymers, Dendrimers | Cross-linked networks | Mechanical strength, Porosity, Thermal stability |
| Oxidative Coupling | Mild oxidizing agents | Disulfide bonds | Reversible polymers/gels | Redox-responsiveness, Drug delivery capabilities |
| Coordination Chemistry | Metal salts, Ancillary ligands | Metal-thiolate complexes | Coordination polymers, MOFs | Catalytic activity, Porosity, Sensing capabilities |
These derivatization pathways open up the possibility of designing TMT-based materials with precise control over their chemical and physical properties, making them suitable for a wide range of applications, from drug delivery to advanced catalysis. mdpi.com
In-Depth Mechanistic Understanding of Complexation Dynamics and Material Self-Assembly
The ability of TMT to form stable complexes with a wide range of metal ions is well-established. However, a deeper understanding of the thermodynamics and kinetics of these complexation processes is necessary for the rational design of advanced materials. Future research will need to employ a combination of experimental techniques, such as isothermal titration calorimetry and stopped-flow spectroscopy, to elucidate the binding affinities and reaction rates of TMT with various metal ions. mdpi.commdpi.com
The self-assembly of TMT and its derivatives into supramolecular structures is another critical area of investigation. nih.gov TMT can act as a versatile building block for the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.netresearchgate.net The geometry of the triazine core and the coordination preferences of the thiol groups can direct the formation of one-, two-, or three-dimensional networks.
For example, the 4:4 self-assembly of tris(Zn2+-cyclen) and trithiocyanurate in aqueous solution to form a supramolecular capsule demonstrates the potential for creating complex, functional architectures. researchgate.net The mechanism of such self-assembly processes is likely to be highly dependent on factors such as solvent, temperature, and the presence of guest molecules. nso-journal.orgnih.gov Understanding these factors is key to controlling the final structure and properties of the resulting materials. nih.gov
Molecular dynamics simulations can provide valuable insights into the self-assembly process at the atomic level, helping to visualize the formation of these complex structures and to understand the forces that drive their assembly. cuny.edunih.govmdpi.comnih.govrsc.org
| Research Area | Key Questions | Techniques | Potential Outcomes |
| Complexation Dynamics | What are the binding constants and enthalpy/entropy changes for TMT-metal interactions? What are the rates of complex formation and dissociation? | Isothermal Titration Calorimetry (ITC), UV-Vis Spectroscopy, Stopped-Flow Kinetics | Predictive models for metal sequestration, Design of selective chelating agents. mdpi.commdpi.com |
| Self-Assembly Mechanisms | What are the preferred coordination modes of TMT with different metals? How do solvent and template molecules influence the final structure? | Single-Crystal X-ray Diffraction, Small-Angle X-ray Scattering (SAXS), Electron Microscopy | Rational design of porous materials with tailored pore sizes and functionalities. nih.govresearchgate.netresearchgate.net |
| Supramolecular Structures | Can TMT form discrete molecular cages or extended frameworks? What are the host-guest properties of these assemblies? | NMR Spectroscopy, Mass Spectrometry, Computational Modeling | Development of new materials for gas storage, separation, and catalysis. researchgate.netresearchgate.net |
Advanced Computational Design and Prediction of Novel TMT-Based Systems with Targeted Properties
Computational methods, particularly Density Functional Theory (DFT) and machine learning, are poised to play a pivotal role in accelerating the discovery and design of new TMT-based materials. DFT calculations can be used to predict the electronic structure, stability, and reactivity of TMT and its derivatives. researchgate.netnih.govresearchgate.net This information is crucial for understanding the fundamental properties of these molecules and for predicting their behavior in different chemical environments.
For instance, DFT can be used to calculate the binding energies of TMT with various metal ions, providing a theoretical basis for its selectivity in heavy metal removal. nih.govresearchgate.netmdpi.com It can also be used to model the interaction of TMT with surfaces, which is relevant for applications such as corrosion inhibition. researchgate.net
Machine learning models, trained on large datasets of experimental and computational data, can be used to predict the properties of new TMT-based materials before they are synthesized. researchgate.netarxiv.orgresearchgate.netarxiv.orgbohrium.com This approach can significantly reduce the time and cost associated with materials discovery. By integrating structural features of TMT derivatives with their measured properties, machine learning algorithms can identify structure-property relationships and guide the design of new materials with desired functionalities.
The table below summarizes the potential applications of computational methods in the design of TMT-based systems.
| Computational Method | Application Area | Predicted Properties | Impact on Materials Design |
| Density Functional Theory (DFT) | Ligand-Metal Interactions | Binding energies, Coordination geometries, Electronic structure | Rational design of selective chelating agents and catalysts. researchgate.netnih.govresearchgate.netmdpi.com |
| Reaction Mechanisms | Transition state energies, Reaction pathways | Optimization of synthetic routes for novel TMT derivatives. | |
| Molecular Dynamics (MD) | Self-Assembly Processes | Free energy landscapes, Assembly pathways, Final morphologies | Understanding and controlling the formation of supramolecular structures. cuny.edunih.govmdpi.comnih.govrsc.org |
| Material Properties | Mechanical strength, Diffusion coefficients, Thermal stability | Prediction of the performance of TMT-based polymers and composites. | |
| Machine Learning (ML) | Property Prediction | Adsorption capacity, Catalytic activity, Band gap | High-throughput screening of virtual libraries of TMT derivatives to identify promising candidates. researchgate.netarxiv.orgresearchgate.netarxiv.orgbohrium.com |
| Inverse Design | Optimal molecular structures for targeted properties | De novo design of TMT-based materials with tailored functionalities. |
Integration with Emerging Technologies in Chemical and Materials Science for Multifunctional Applications
The integration of TMT-based materials with emerging technologies is expected to lead to the development of multifunctional platforms with a wide range of applications. The unique properties of TMT, such as its strong metal-binding affinity and its ability to form ordered structures, make it an ideal candidate for use in nanotechnology, sensor technology, and advanced catalysis.
In the field of nanotechnology, TMT can be used to functionalize nanoparticles, creating hybrid materials with enhanced properties. For example, TMT-coated magnetic nanoparticles could be used for the targeted removal of heavy metals from water. The functionalization of quantum dots with TMT derivatives could lead to the development of new fluorescent sensors for the detection of specific metal ions.
Furthermore, the biological activity of some trithiocyanurate complexes suggests potential applications in the biomedical field. nih.gov While still in the early stages of research, TMT-based materials could be explored for use in drug delivery, bioimaging, and as therapeutic agents. mdpi.comnih.govnih.govresearchgate.net The ability to tune the properties of these materials through derivatization and self-assembly opens up a vast design space for creating biocompatible and effective biomedical platforms.
The following table highlights potential multifunctional applications arising from the integration of TMT-based materials with emerging technologies.
| Emerging Technology | Integration with TMT | Multifunctional Application | Potential Impact |
| Nanotechnology | Surface functionalization of nanoparticles with TMT derivatives | Targeted drug delivery, Enhanced environmental remediation, Novel sensors | Increased efficiency and specificity in various applications. |
| Advanced Catalysis | Incorporation of catalytic sites into TMT-based MOFs and polymers | Selective hydrogenation, Oxidation reactions, C-C coupling reactions | Development of sustainable and efficient catalytic processes. |
| Sensor Technology | TMT-based materials as recognition elements in chemical and biological sensors | Real-time monitoring of heavy metals, Detection of biological analytes | Improved environmental monitoring and medical diagnostics. nih.gov |
| Biomedical Platforms | Design of biocompatible TMT-based materials | Controlled release of drugs, Contrast agents for medical imaging, Antimicrobial agents | New therapeutic and diagnostic tools for a range of diseases. mdpi.comnih.govnih.govresearchgate.net |
Q & A
Q. What are the most effective synthetic routes for trisodium 1,3,5-triazinane-2,4,6-trithione, and how do reaction conditions influence yield?
The compound is typically synthesized via trimerization of isocyanates or thiourea derivatives. For example, cyclohexyl isocyanate trimerizes in the presence of trimethylamine and HCl to form 1,3,5-tricyclohexyl derivatives with 92% yield under ambient conditions . Alternative methods involve reactions of 1-arylthioureas with aliphatic carboxylic acids catalyzed by FeCl₃·6H₂O, though initial catalyst-free attempts yielded <5% . Key factors affecting yield include:
Q. How can researchers characterize the tautomeric forms of 1,3,5-triazinane-2,4,6-trithione?
The compound exists in equilibrium between non-aromatic (all-keto) and aromatic (thiol) tautomers. Methodologies include:
- X-ray crystallography : Resolves the dominant tautomer (e.g., all-keto form confirmed via CSD database analysis) .
- FT-IR spectroscopy : Differentiates C=S (∼1200 cm⁻¹) and S-H (∼2550 cm⁻¹) stretches .
- Computational studies : DFT calculations predict tautomer stability using Gibbs free energy comparisons .
Q. What analytical techniques are critical for structural elucidation of this compound derivatives?
- Single-crystal X-ray diffraction (SXRD) : Resolves bond lengths and angles (e.g., S-C bonds at ~1.68 Å in the trithione form) .
- NMR spectroscopy : H and C NMR identify substituents (e.g., cyclohexyl protons at δ 1.2–1.8 ppm) .
- Elemental analysis : Validates purity (e.g., %C: 38.24 vs. calc. 38.88 in DABCO co-crystals) .
Advanced Research Questions
Q. How do computational methods like DFT and molecular docking enhance understanding of this compound’s reactivity and applications?
- DFT studies : Predict electronic properties (e.g., HOMO-LUMO gaps ~4.5 eV) and tautomer stability .
- Molecular docking : Screens pharmacological potential. For example, tricyclohexyl derivatives show binding affinity (−8.2 kcal/mol) to HIV-1 protease via hydrogen bonding with Asp25 and Gly27 .
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., S···H contacts in co-crystals) .
Q. What contradictions exist in synthetic methodologies, and how can they be resolved?
| Synthesis Method | Yield | Limitations | Key Evidence |
|---|---|---|---|
| Cyclohexyl isocyanate + TEA | 92% | Requires toxic CHCl₃ for extraction | |
| Thiourea + FeCl₃·6H₂O | 72% | Low scalability due to long reaction times | |
| Resolution strategies : |
Q. How does the compound’s tautomerism impact its environmental and catalytic applications?
- Sulfidation in mineral processing : The trithione form binds Zn²⁺ in smithsonite, enhancing flotation recovery by 30% via S-Zn interactions .
- Photocatalysis : The trithiol tautomer reacts with melamine to form sulfur-doped carbon nitride, creating mesopores that improve lignin degradation efficiency by 40% .
Q. What role does crystallography play in designing derivatives with tailored optical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
